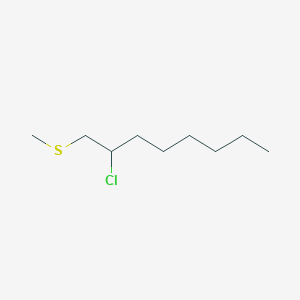
2-Chloro-1-(methylsulfanyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination Reactions: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.
Elimination: Formation of 1-(methylsulfanyl)octene.
Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.
Aplicaciones Científicas De Investigación
2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.
2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
112762-75-1 |
|---|---|
Fórmula molecular |
C9H19ClS |
Peso molecular |
194.77 g/mol |
Nombre IUPAC |
2-chloro-1-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3 |
Clave InChI |
OCBHULKSYCTTFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CSC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



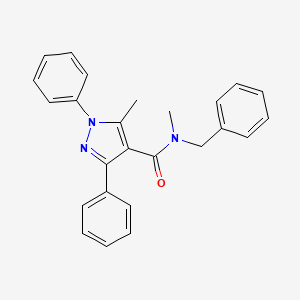
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

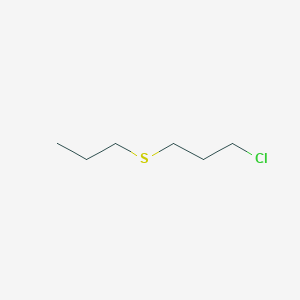
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
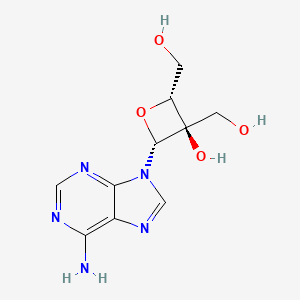
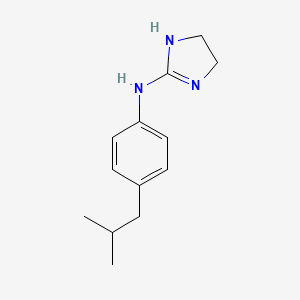
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
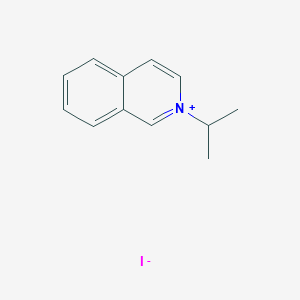
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

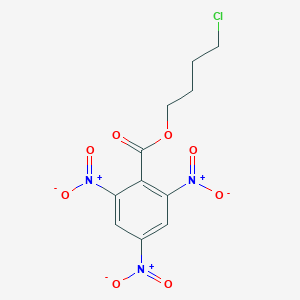
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
